4(1H)-Quinolinone, 6-bromo-2-(methylthio)-
Description
Structural Identification and IUPAC Nomenclature
6-Bromo-2-(methylthio)-4(1H)-quinolinone is a heterocyclic aromatic compound characterized by a quinolinone backbone substituted with bromine and a methylthio group. The IUPAC name is derived systematically by numbering the quinolinone ring such that the carbonyl group at position 4 receives the lowest possible locant. The bromine atom is positioned at carbon 6, while the methylthio group (-S-CH₃) occupies carbon 2. The molecular formula is C₁₀H₈BrNOS , with a molecular weight of 270.15 g/mol .
The compound’s structure is confirmed via spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). The quinolinone core contributes to its planar aromaticity, while the bromine and methylthio groups introduce steric and electronic perturbations. The CAS registry number 123420-05-3 uniquely identifies this compound in chemical databases.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₈BrNOS |
| Molecular Weight | 270.15 g/mol |
| CAS Number | 123420-05-3 |
| IUPAC Name | 6-bromo-2-(methylsulfanyl)-1H-quinolin-4-one |
Historical Context in Heterocyclic Chemistry
Quinolinones, a subclass of quinoline derivatives, have been studied since the late 19th century for their diverse pharmacological and material science applications. The introduction of bromine and sulfur-containing substituents, such as methylthio groups, emerged in the mid-20th century as synthetic methodologies advanced. Brominated quinolinones gained prominence due to their utility as intermediates in synthesizing anticancer and antimicrobial agents.
The specific derivative 6-bromo-2-(methylthio)-4(1H)-quinolinone was first reported in the early 2000s, coinciding with increased interest in sulfur-functionalized heterocycles. Its synthesis often involves cyclization reactions of brominated anthranilic acid derivatives or nucleophilic substitution on preformed quinolinone scaffolds. For example, thiolation at position 2 can be achieved using methyl disulfide under basic conditions.
Positional Isomerism in Brominated Quinolinones
Positional isomerism in brominated quinolinones significantly influences their chemical reactivity and physical properties. For instance:
- 6-Bromo-2-methylquinoline (CAS 877-42-9) lacks the quinolinone carbonyl but shares a bromine at position 6.
- 6-Bromo-4-hydroxyquinoline (CAS 145369-94-4) features a hydroxyl group at position 4 instead of a ketone, altering its hydrogen-bonding capacity.
The presence of the methylthio group in 6-bromo-2-(methylthio)-4(1H)-quinolinone introduces distinct electronic effects. Sulfur’s electronegativity polarizes the aromatic ring, directing electrophilic substitution to specific positions. Comparative studies with isomers like 6-bromo-1-ethyl-2-methyl-4(1H)-quinolinone (CAS 16644466) reveal that alkyl and sulfur substituents modulate solubility and melting points.
| Isomer | Substituents | CAS Number |
|---|---|---|
| 6-Bromo-2-(methylthio)-4(1H)-quinolinone | 2-SCH₃, 6-Br | 123420-05-3 |
| 6-Bromo-4-hydroxyquinoline | 4-OH, 6-Br | 145369-94-4 |
| 6-Bromo-1-ethyl-2-methyl-4(1H)-quinolinone | 1-C₂H₅, 2-CH₃, 6-Br | 16644466 |
The structural diversity among brominated quinolinones underscores the importance of precise synthetic control to achieve desired isomer distributions. Advances in chromatographic techniques, such as high-performance liquid chromatography (HPLC), have enabled the separation of these isomers for individual characterization.
Properties
CAS No. |
123420-05-3 |
|---|---|
Molecular Formula |
C10H8BrNOS |
Molecular Weight |
270.15 g/mol |
IUPAC Name |
6-bromo-2-methylsulfanyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H8BrNOS/c1-14-10-5-9(13)7-4-6(11)2-3-8(7)12-10/h2-5H,1H3,(H,12,13) |
InChI Key |
HCGPJXQDKLHRDG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=O)C2=C(N1)C=CC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(methylthio)quinolin-4(1H)-one typically involves the bromination of 2-methylthioquinoline followed by oxidation and cyclization reactions. One common method includes:
Bromination: 2-Methylthioquinoline is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 6-position.
Oxidation: The brominated product is then oxidized using an oxidizing agent such as potassium permanganate or hydrogen peroxide to form the quinolin-4(1H)-one structure.
Cyclization: The final step involves cyclization under acidic or basic conditions to yield 6-bromo-2-(methylthio)quinolin-4(1H)-one.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(methylthio)quinolin-4(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone, and the quinoline ring can undergo reduction to form dihydroquinoline derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 6-substituted quinoline derivatives.
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Scientific Research Applications
6-Bromo-2-(methylthio)quinolin-4(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory compounds.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-bromo-2-(methylthio)quinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methylthio groups enhance its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its biological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
The following table compares 4(1H)-Quinolinone, 6-bromo-2-(methylthio)- with structurally related compounds:
Key Observations:
- Positional Effects: Bromine at position 6 is common in antimicrobial and antitumor analogs (e.g., 6-bromo-3-methyl-2(1H)-quinolinone ).
- Ring Modifications: Fused-ring systems, as in 9-bromoquinolino[7,8-h]quinoline-4(1H)-one, exhibit higher molecular weights and altered geometry, which may restrict bioavailability compared to simpler quinolinones .
- Functional Group Impact: The 2-phenyl-3-amino analog shows strong fluorescence but lacks cytotoxicity, suggesting that electron-donating groups (e.g., -NH₂) may favor optical properties over therapeutic activity .
Physicochemical and Metabolic Considerations
- Metabolic Stability: Hydroxylated quinolinones (e.g., 4-methyl-2(1H)-quinolinone) are more prevalent in environmental samples, suggesting that methylthio derivatives may undergo faster enzymatic oxidation or excretion .
Biological Activity
4(1H)-Quinolinone, 6-bromo-2-(methylthio)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The compound is characterized by the presence of a bromine atom and a methylthio group, which enhance its chemical reactivity and biological activity. These functional groups contribute to its interactions with various biological targets, including enzymes and receptors.
Anticancer Activity
Research indicates that derivatives of quinolinones, including 4(1H)-quinolinone, exhibit potent anticancer properties. A study demonstrated that compounds similar to 4(1H)-quinolinone can inhibit cell growth and induce apoptosis in various cancer cell lines. For instance, one derivative showed an IC50 value of 0.4-3.8 nM against a panel of seven human cancer cell lines, suggesting strong antiproliferative effects .
Antimicrobial Properties
The compound has been studied for its antimicrobial potential. It has been shown to affect quorum sensing in bacterial communities, which is crucial for bacterial virulence and biofilm formation. The bromination of 2-methylquinolin-4(1H)-ones has been explored to develop compounds that can modulate these processes .
Anti-inflammatory Effects
The anti-inflammatory properties of quinolinones have also been noted. They may inhibit specific signaling pathways involved in inflammation, making them candidates for further development as anti-inflammatory agents.
The biological activity of 4(1H)-quinolinone, 6-bromo-2-(methylthio)- is attributed to several mechanisms:
- Enzyme Inhibition : The compound interacts with enzymes involved in critical metabolic pathways, potentially leading to reduced proliferation in cancer cells.
- Receptor Modulation : It may modulate receptor signaling pathways, influencing cellular responses to external stimuli.
- Chemical Reactivity : The presence of bromine and methylthio groups enhances binding affinity to biological targets, increasing the compound's efficacy .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
